REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[N:4][C:5]([C:8](Cl)=[O:9])=[N:6][CH:7]=1.[CH3:11][NH:12][CH3:13]>O1CCCC1.C(OCC)(=O)C>[Br:1][C:2]1[CH:3]=[N:4][C:5]([C:8]([N:12]([CH3:13])[CH3:11])=[O:9])=[N:6][CH:7]=1
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Name
|
|
Quantity
|
55 g
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Type
|
reactant
|
Smiles
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BrC=1C=NC(=NC1)C(=O)Cl
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Name
|
|
Quantity
|
828 mL
|
Type
|
solvent
|
Smiles
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O1CCCC1
|
Name
|
|
Quantity
|
373 mL
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Type
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reactant
|
Smiles
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CNC
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Name
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|
Quantity
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500 mL
|
Type
|
solvent
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Smiles
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C(C)(=O)OCC
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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The reaction was stirred at room temperature under nitrogen for 16 hours
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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WASH
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Details
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washed with H2O (500 ml)
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Type
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EXTRACTION
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Details
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The water layer was further extracted with CH2Cl2 (5×500 ml)
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Type
|
DRY_WITH_MATERIAL
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Details
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dried over magnesium sulfate
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Type
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CONCENTRATION
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Details
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The filtrate was concentrated in vacuo
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Type
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TEMPERATURE
|
Details
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The solution was then heated to reflux
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Type
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TEMPERATURE
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Details
|
to cool overnight
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Duration
|
8 (± 8) h
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Type
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CUSTOM
|
Details
|
to afford pink crystals
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Type
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FILTRATION
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Details
|
The crystals were filtered
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Type
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WASH
|
Details
|
washed with cold methyl-t-butylether (100 ml) the solid
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Type
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CUSTOM
|
Details
|
was dried in a vacuum oven at 55° C. for 12 hours
|
Duration
|
12 h
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=NC(=NC1)C(=O)N(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 44 g | |
YIELD: PERCENTYIELD | 77% | |
YIELD: CALCULATEDPERCENTYIELD | 76.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |